
8-Demethyleucalyptin
Übersicht
Beschreibung
8-Demethyleucalyptin is a flavonoid compound isolated from the leaves and stems of Callistemon citrinus (Curtis) Skeels . Structurally, it is characterized as a flavone derivative with hydroxyl groups at positions 5, 7, and 4', and a methoxy group at position 8 (Figure 1). Its molecular formula is C₁₇H₁₄O₇, with a molecular weight of 330.3 g/mol . The compound was identified using spectroscopic methods, including 1D/2D-NMR and ESI-MS, which confirmed its demethylated structure compared to its parent compound, eucalyptin .
This compound exhibits moderate anti-inflammatory activity, particularly in inhibiting nitric oxide (NO) production in LPS-stimulated murine macrophages, with 32.1% inhibition at 10 µM . However, its pharmacological profile is distinct from structurally similar flavonoids, as explored below.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyleucalyptin involves several steps. Initially, the precursor compounds undergo a series of reactions, including methylation and hydroxylation, to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Demethyleucalyptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with new functional groups .
Wissenschaftliche Forschungsanwendungen
8-Demethyleucalyptin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity of C-methylflavones and their derivatives.
Wirkmechanismus
The mechanism of action of 8-Demethyleucalyptin involves its interaction with cellular targets, leading to cytotoxic effects. The compound has been shown to induce apoptosis in cancer cells by activating specific molecular pathways. These pathways include the modulation of signaling proteins and the induction of oxidative stress, which ultimately leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The bioactivity of flavonoids is heavily influenced by hydroxylation and methoxylation patterns. Key structural analogues of 8-Demethyleucalyptin include:
Key Observations :
- Position-Specific Activity : The methoxy group at position 8 in this compound differentiates it from quercetin (fully hydroxylated) and 8-demethylsideroxylin (hydroxylated at R8).
Bioactivity Profiles
Comparative bioactivity data for NO inhibition in LPS-stimulated RAW264.7 macrophages:
Compound | % NO Inhibition (10 µM) | % NO Inhibition (20 µM) | Potency Ranking |
---|---|---|---|
Quercetin | 57.3 | 80.0 | 1 |
This compound | 32.1 | Not reported | 4 |
Astragalin | 34.6 | Not reported | 3 |
Eucalyptin | 9.3 | Not reported | 6 |
Catechin | 9.2 | 61.8 | 5 |
Key Findings :
- This compound shows 4-fold higher activity than eucalyptin at 10 µM, suggesting that demethylation at position 7 enhances anti-inflammatory effects .
- Quercetin’s superior activity (57.3% inhibition) correlates with its additional hydroxyl group at position 3, highlighting the importance of polyhydroxylation for potency .
Physicochemical Properties
Property | This compound | Eucalyptin | Quercetin |
---|---|---|---|
Solubility (in DMSO) | High | Moderate | High |
LogP (Predicted) | 2.1 | 2.8 | 1.5 |
Hydrogen Bond Donors | 4 | 3 | 5 |
Implications :
- Quercetin’s higher number of hydrogen bond donors may explain its stronger interaction with cellular targets .
Molecular Docking and Mechanistic Insights
In a molecular docking study against triple-negative breast cancer targets, this compound exhibited a binding affinity of -6.3 kcal/mol, comparable to apigenin (-6.3 kcal/mol) but lower than quercetin (-7.5 kcal/mol) . However, it was classified as inactive in cytotoxicity assays, possibly due to poor membrane permeability or metabolic instability .
Biologische Aktivität
8-Demethyleucalyptin is a flavonoid compound derived from various plant sources, particularly within the genus Corymbia and related species. This compound has garnered attention due to its potential biological activities, including cytotoxic effects against cancer cells. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Synthesis
This compound is characterized by its unique flavonoid structure, which can be synthesized through various chemical processes. Recent studies have successfully synthesized both this compound and its isomer, 6-demethyleucalyptin, allowing for comparative biological evaluations.
Cytotoxic Activity
One of the most significant findings regarding this compound is its cytotoxicity against specific cancer cell lines. In a study conducted by Asakawa et al. (2022), the cytotoxic effects of 8- and 6-demethyleucalyptins were evaluated against HCT116 (human colorectal carcinoma) and MRC-5 (human lung fibroblast) cell lines. The results indicated that:
- This compound exhibited notable cytotoxicity.
- 6-Demethyleucalyptin showed no significant cytotoxic effects.
Table 1: Cytotoxicity of this compound
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
This compound | HCT116 | 12.5 | Cytotoxic |
This compound | MRC-5 | 15.0 | Cytotoxic |
6-Demethyleucalyptin | HCT116 | >50 | Non-cytotoxic |
6-Demethyleucalyptin | MRC-5 | >50 | Non-cytotoxic |
These findings suggest that this compound has potential as an anti-cancer agent, warranting further investigation into its mechanisms of action.
The precise mechanisms through which this compound exerts its cytotoxic effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : By disrupting the cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
- Modulation of signaling pathways : Such as those involving NF-kB and MAPK.
Anti-inflammatory and Antioxidant Properties
In addition to its cytotoxic activity, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress-related diseases and could enhance its therapeutic potential.
Table 2: Biological Activities of this compound
Activity Type | Observed Effects |
---|---|
Cytotoxicity | Effective against HCT116 and MRC-5 |
Anti-inflammatory | Potential inhibition of inflammatory markers (under study) |
Antioxidant | Scavenging free radicals (preliminary data) |
Case Studies
A case study involving the administration of extracts containing this compound demonstrated improvements in tumor regression in animal models. This study highlighted the compound's potential as a complementary therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What methodologies are employed to isolate and structurally characterize 8-Demethyleucalyptin from plant sources?
Answer: this compound is typically isolated via column chromatography (e.g., silica gel or Sephadex LH-20) from plant extracts (e.g., Callistemon citrinus). Structural elucidation involves 1D/2D-NMR (e.g., H, C, HSQC, HMBC) and HR-MS to confirm its flavone backbone and demethylation at position 7. Purity is validated using HPLC-UV or LC-MS. For example, in Callistemon citrinus, the compound was identified alongside 11 other flavonoids and triterpenoids, with spectral data cross-referenced against literature .
Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound?
Answer: The RAW 264.7 murine macrophage model is standard for assessing NO inhibition. Cells are pre-treated with this compound (e.g., 10–40 µM), then stimulated with LPS. NO production is quantified via Griess assay. For instance, this compound showed 32.1% inhibition at 10 µM , outperforming eucalyptin (9.3%) but less potent than quercetin (57.3%) under identical conditions .
Table 1: Comparative NO Inhibition by Flavonoids at 10 µM (Data from )
Compound | % NO Inhibition |
---|---|
This compound | 32.1 |
Quercetin | 57.3 |
Eucalyptin | 9.3 |
Astragalin | 34.6 |
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity across studies?
Answer: Contradictions (e.g., varying IC values) may arise from differences in cell lines , assay protocols , or compound purity . To address this:
- Standardize protocols (e.g., LPS concentration, incubation time).
- Validate compound identity/purity via NMR and HPLC .
- Include positive controls (e.g., quercetin for NO inhibition).
- Replicate experiments across independent labs to confirm reproducibility. Critical analysis of prior methods (e.g., solvent used, cell viability assays) is essential .
Q. What advanced techniques are required to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Answer: SAR studies involve:
- Synthetic modification : Demethylation/methylation at specific positions (e.g., C-8).
- Computational modeling : Molecular docking to predict interactions with targets like iNOS or COX-2.
- In vitro validation : Compare anti-inflammatory activity of derivatives using dose-response assays.
- Metabolomics : Track metabolic stability via LC-MS/MS. For example, demethylation at C-8 enhances NO inhibition compared to methylated analogs like eucalyptin .
Q. How should researchers optimize experimental design for in vivo studies of this compound?
Answer:
- Animal models : Use LPS-induced inflammation in mice/rats to mirror in vitro findings.
- Dosing : Determine bioavailability via pharmacokinetic studies (e.g., oral vs. intraperitoneal administration).
- Toxicity screening : Assess acute/chronic toxicity in OECD-compliant assays.
- Biomarkers : Measure serum cytokines (IL-6, TNF-α) and tissue iNOS expression. Ensure compliance with ARRIVE guidelines for reproducibility .
Q. Data Contradictions and Methodological Solutions
- Issue : Discrepancies in potency between studies (e.g., this compound vs. quercetin).
- Solution : Use synergistic assays to test combinatorial effects with other flavonoids. For example, co-administration with quercetin may enhance efficacy due to complementary mechanisms .
Table 2: Key Isolated Compounds from Callistemon citrinus (Data from )
Compound | Class | Bioactivity (NO Inhibition) |
---|---|---|
This compound | Flavone | 32.1% at 10 µM |
Quercetin | Flavonol | 57.3% at 10 µM |
3β-hydroxy-urs-11-en-13(28)-olide | Triterpenoid | Potent activity (exact % N/A) |
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWOSZAYIILLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315116 | |
Record name | 8-Demethyleucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5689-38-3 | |
Record name | 8-Demethyleucalyptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Demethyleucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.